3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine is a compound that belongs to the class of fluorinated pyridines and indazoles. This compound is of significant interest due to its unique chemical structure, which combines a fluoropyridine moiety with an indazole ring. The presence of the fluorine atom in the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine moiety can be synthesized using various methods, including the Balz-Schiemann reaction and the Umemoto reaction
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Coupling of the Fluoropyridine and Indazole Moieties: The final step involves coupling the fluoropyridine and indazole moieties using Suzuki-Miyaura cross-coupling reactions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and identify the most effective catalysts and reagents for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; typically carried out in polar aprotic solvents under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. The indazole ring can interact with various proteins and nucleic acids, modulating their activity and function. The compound’s unique structure allows it to inhibit specific enzymes or receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr-meptyl: A pyridine-based herbicide used to control broadleaf weeds.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with a pyrimidine moiety exhibiting various biological activities.
Uniqueness
3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine is unique due to its combination of a fluoropyridine moiety and an indazole ring This combination imparts distinct physical, chemical, and biological properties to the compound, making it a valuable subject of study in various scientific fields
Properties
CAS No. |
1356087-88-1 |
---|---|
Molecular Formula |
C12H9FN4 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C12H9FN4/c13-11-3-1-2-10(15-11)12-8-6-7(14)4-5-9(8)16-17-12/h1-6H,14H2,(H,16,17) |
InChI Key |
UDKGCSSPZXIEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.